molecular formula C19H16O2 B12797757 Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- CAS No. 94849-81-7

Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans-

Cat. No.: B12797757
CAS No.: 94849-81-7
M. Wt: 276.3 g/mol
InChI Key: UKEYITBZCOYGPX-OALUTQOASA-N
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Description

Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs, which are known for their complex structures and significant roles in various chemical and biological processes. PAHs are typically formed during the incomplete combustion of organic matter and are found in substances like coal tar, tobacco smoke, and grilled foods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene derivatives under specific conditions to introduce the dihydro and diol functionalities. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity and functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or platinum oxide (PtO2) is commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Fully hydrogenated PAH derivatives.

    Substitution: Halogenated and alkylated PAH derivatives.

Scientific Research Applications

Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- has several applications in scientific research:

    Chemistry: Used as a model compound to study PAH behavior and reactivity.

    Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s metabolites can form adducts with DNA, disrupting normal cellular processes and triggering pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the dihydro and diol functionalities.

    Benzo(a)pyrene: Another PAH with a similar structure but different functional groups.

    Chrysene: A PAH with a similar ring structure but lacking the methyl and diol groups.

Uniqueness

Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is unique due to its specific functional groups, which influence its chemical reactivity and biological interactions. The presence of the diol and methyl groups can significantly alter its physicochemical properties compared to its parent compound and other similar PAHs.

Properties

CAS No.

94849-81-7

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(8S,9S)-8-methyl-9H-benzo[a]anthracene-8,9-diol

InChI

InChI=1S/C19H16O2/c1-19(21)17-11-13-7-6-12-4-2-3-5-15(12)16(13)10-14(17)8-9-18(19)20/h2-11,18,20-21H,1H3/t18-,19-/m0/s1

InChI Key

UKEYITBZCOYGPX-OALUTQOASA-N

Isomeric SMILES

C[C@]1([C@H](C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O

Canonical SMILES

CC1(C(C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O

Origin of Product

United States

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